

A Technical Guide to the Spectral Data of Umbelliferone 7-O-Rutinoside

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Compound of Interest

Compound Name: Umbelliferone 7-O-Rutinoside

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Introduction

Umbelliferone 7-O-Rutinoside is a naturally occurring coumarin glycoside that has garnered interest within the scientific community. As a derivative of umbelliferone, it belongs to a class of compounds known for their diverse biological activities. This technical guide provides an in-depth overview of the spectral data for **Umbelliferone 7-O-Rutinoside**, offering a valuable resource for its identification, characterization, and further investigation in drug discovery and development. The information presented herein is compiled from various spectroscopic techniques, including Ultraviolet-Visible (UV-Vis), Infrared (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectral Data Summary

The following tables summarize the key quantitative data obtained from the spectral analysis of **Umbelliferone 7-O-Rutinoside**.

Table 1: UV-Visible and IR Spectroscopic Data

Spectroscopic Technique	Wavelength/Wavenumber	Description
UV-Vis (in Methanol)	~325 nm	π - π^* transition of the coumarin nucleus[1][2]
IR (KBr pellet)	~3400 cm^{-1}	O-H stretching (hydroxyl groups of sugar)
~1710 cm^{-1}	C=O stretching (lactone)[3]	
~1615 cm^{-1}	C=C stretching (aromatic)	
~1100-1000 cm^{-1}	C-O stretching (glycosidic bond and sugar)	

Table 2: ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.95	d	9.5	H-4
7.60	d	8.5	H-5
7.05	dd	8.5, 2.5	H-6
7.15	d	2.5	H-8
6.30	d	9.5	H-3
5.10	d	7.5	H-1' (Glucose)
4.55	d	1.5	H-1" (Rhamnose)
3.10-3.80	m	-	Sugar Protons
1.10	d	6.0	CH_3 (Rhamnose)

Table 3: ^{13}C NMR Spectroscopic Data (125 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment
160.5	C-2
113.5	C-3
144.0	C-4
129.0	C-5
115.0	C-6
161.0	C-7
102.0	C-8
155.5	C-4a
112.5	C-8a
100.8	C-1' (Glucose)
76.5	C-3' (Glucose)
77.0	C-5' (Glucose)
69.5	C-2' (Glucose)
73.0	C-4' (Glucose)
66.0	C-6' (Glucose)
100.5	C-1'' (Rhamnose)
70.0	C-2'' (Rhamnose)
70.5	C-3'' (Rhamnose)
72.0	C-4'' (Rhamnose)
68.5	C-5'' (Rhamnose)
17.8	C-6'' (Rhamnose)

Table 4: Mass Spectrometry Data

Technique	Ionization Mode	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	Key Fragment Ions (m/z)
ESI-MS	Positive	467.15	489.13	321 (aglycone + H) ⁺ , 163 (rhamnose) ⁺

Experimental Protocols

The following sections detail generalized methodologies for the isolation and spectroscopic analysis of **Umbelliferone 7-O-Rutinoside**, based on standard practices for natural product chemistry.

Isolation of Umbelliferone 7-O-Rutinoside from *Clausena emarginata*

Umbelliferone 7-O-Rutinoside can be isolated from the stems of *Clausena emarginata*[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#). A general procedure is as follows:

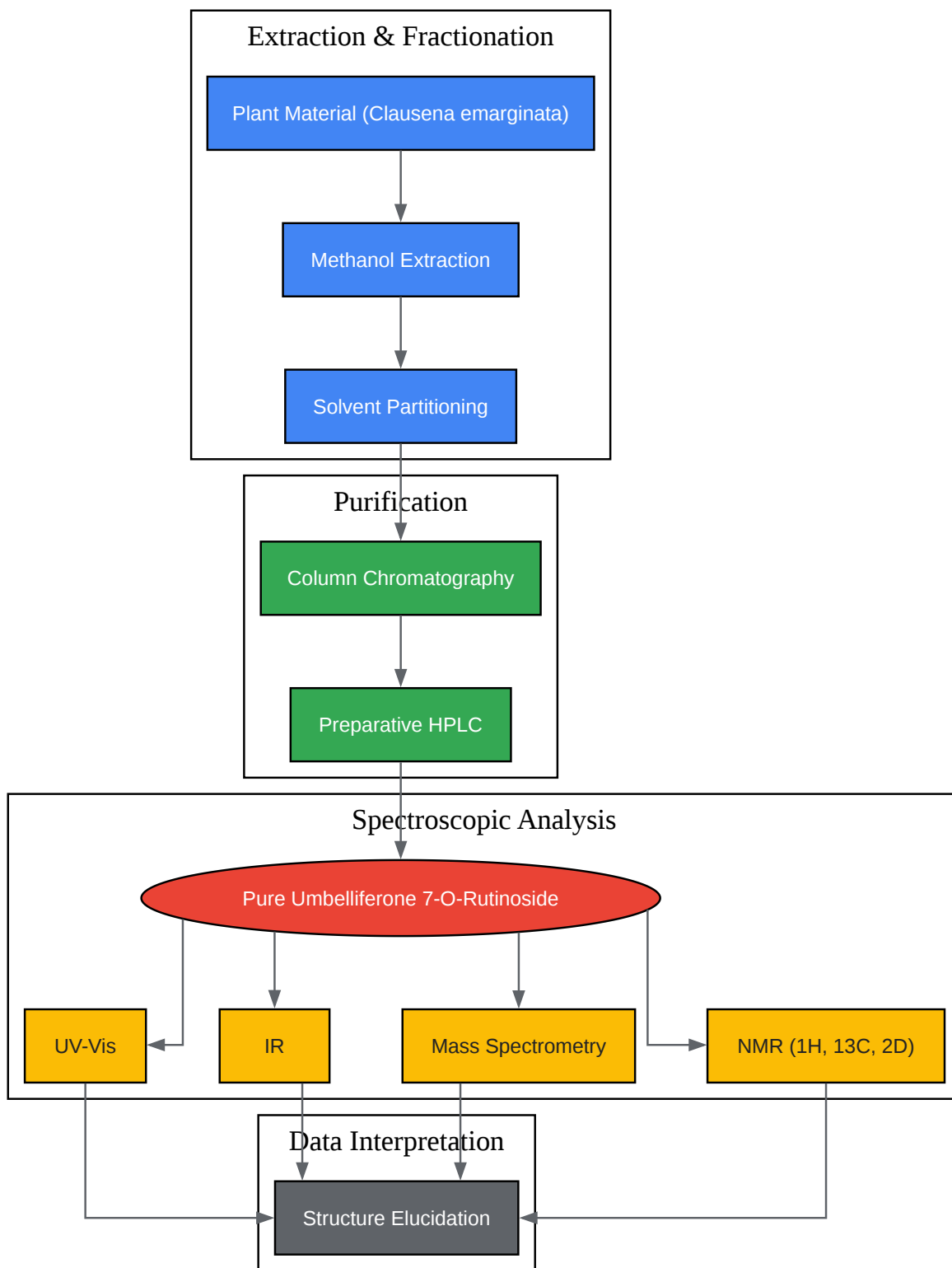
- **Extraction:** Dried and powdered stem material of *Clausena emarginata* is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
- **Fractionation:** The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The coumarin glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
- **Chromatographic Purification:** The bioactive fractions are subjected to repeated column chromatography on silica gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) using a suitable solvent system (e.g., a gradient of methanol in chloroform or water in acetonitrile) to isolate the pure compound. Fractions are monitored by Thin-Layer Chromatography (TLC) using a UV lamp for visualization.

Spectroscopic Analysis

- **UV-Visible Spectroscopy:** The UV-Vis spectrum of the purified compound is recorded in methanol using a spectrophotometer, scanning from 200 to 400 nm to determine the absorption maxima^[8].
- **Infrared Spectroscopy:** The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The sample is prepared as a KBr pellet to identify characteristic functional groups.
- **Mass Spectrometry:** High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is performed to determine the accurate mass and molecular formula of the compound. The fragmentation pattern can provide information about the structure, including the sugar moieties.
- **NMR Spectroscopy:** ^1H , ^{13}C , and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz) in a suitable deuterated solvent, such as DMSO- d_6 or methanol- d_4 . These experiments are crucial for the complete structural elucidation and assignment of all proton and carbon signals^{[9][10][11]}.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of a natural product like **Umbelliferone 7-O-Rutinoside**.



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Caption: Workflow for the isolation and spectral analysis of **Umbelliferone 7-O-Rutinoside**.

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